2,6-Dinitroanisole

Crystallography Energetic Materials Solid-State Chemistry

2,6-Dinitroanisole (2,6-DNA; mp 118°C) is the higher-melting regioisomer, offering a ~22–24°C thermal stability advantage over common 2,4-DNAN (mp 94–96°C) in melt-cast energetic formulations. This elevation is driven by a unique monoclinic C2/c crystal packing that fundamentally alters solid-state properties. Its distinct electrochemical reduction pathway to specific anion radicals enables precise nitroaromatic radical chemistry studies. Predicted resistance to rapid aerobic biodegradation (BIOWIN: NO) makes 2,6-DNA an essential model for environmental persistence and isomer-specific remediation research. In-class substitution with 2,4-DNAN cannot be assumed without compromising formulation performance or environmental fate data.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 3535-67-9
Cat. No. B1268829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitroanisole
CAS3535-67-9
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3
InChIKeyDZVZPFZSAYLSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitroanisole (CAS 3535-67-9) for Research and Industrial Procurement: Baseline Profile


2,6-Dinitroanisole (2,6-DNA; CAS 3535-67-9) is a nitroaromatic compound belonging to the dinitroanisole isomer family, with the chemical formula C₇H₆N₂O₅ and a molecular weight of 198.13 g/mol . It is characterized by two nitro groups (-NO₂) in the 2- and 6- positions on an anisole (methoxybenzene) core, distinguishing it from the more extensively studied 2,4-dinitroanisole (DNAN) isomer [1]. The compound is typically supplied as a crystalline solid with an experimentally reported melting point of 118 °C , and it is utilized in niche applications including as a binder in compressible explosive formulations and as a research intermediate in organic synthesis .

Why 2,6-Dinitroanisole Cannot Be Simply Replaced by 2,4-Dinitroanisole (DNAN) or Other Nitroaromatics in Critical Applications


Although 2,6-dinitroanisole shares the same molecular formula and functional groups as its 2,4-isomer (DNAN), the regioisomeric arrangement of nitro substituents fundamentally alters its crystal packing, solid-state properties, and physicochemical behavior [1]. The 2,6-isomer exhibits a distinct crystal structure and a significantly higher melting point (118 °C) compared to 2,4-DNAN (94–96 °C), which directly impacts melt-casting processing windows, formulation stability, and environmental fate [2]. Furthermore, the 2,6-isomer's unique electrochemical reduction pathway and predicted resistance to rapid biodegradation (BIOWIN ready biodegradability prediction: NO) underscore that in-class substitution cannot be assumed without compromising performance in specialized energetic materials or environmental remediation contexts [3].

Quantitative Differentiation Evidence for 2,6-Dinitroanisole (CAS 3535-67-9) vs. 2,4-Dinitroanisole (DNAN) and Other Comparators


Crystal Structure and Solid-State Packing: 2,6- vs. 2,4-Dinitroanisole

The crystal structure of 2,6-dinitroanisole differs fundamentally from that of 2,4-dinitroanisole (DNAN), leading to distinct solid-state properties. Single-crystal X-ray diffraction analysis reveals that 2,6-dinitroanisole crystallizes in a different crystal system with unique lattice parameters compared to the 2,4-isomer [1]. This structural divergence directly impacts key material properties such as melting point and density, which are critical for melt-cast explosive formulations and processing [2].

Crystallography Energetic Materials Solid-State Chemistry

Melting Point Differentiation: 2,6-Dinitroanisole vs. 2,4-Dinitroanisole (DNAN)

Experimental melting point data demonstrate a clear thermodynamic distinction between the two dinitroanisole regioisomers. 2,6-Dinitroanisole melts at 118 °C , whereas the extensively utilized 2,4-dinitroanisole (DNAN) exhibits a melting point of 94–96 °C [1]. This ~22–24 °C difference is directly attributable to the divergent crystal packing and intermolecular interactions arising from the distinct nitro group substitution pattern [2].

Thermal Analysis Melt-Cast Explosives Phase Transition

Electrochemical Reduction Behavior: 2,6-Dinitroanisole Derivatives vs. Other Nitroaromatics

Electrochemical reduction of 2,6-dinitroanisole and its 4-substituted derivatives (R = COO⁻, OCH₃, H, Cl) in DMSO-CH₃OH leads to the formation of distinct anion radicals of the parent anisole and corresponding 2-nitroso-4R-6-nitroanisoles [1]. This behavior is specific to the 2,6-regioisomer scaffold and is not observed for the 2,4-isomer under identical conditions, reflecting the influence of nitro group positioning on electron density distribution and reduction potential [2].

Electrochemistry Radical Anion Chemistry Mechanistic Studies

Predicted Environmental Persistence: Biodegradation Probability of 2,6-Dinitroanisole vs. 2,4-Dinitroanisole (DNAN)

Computational predictions using the BIOWIN model suite indicate that 2,6-dinitroanisole exhibits a low probability of rapid aerobic biodegradation. The BIOWIN6 (MITI non-linear) probability is 0.0018, and the overall ready biodegradability prediction is "NO" . In contrast, 2,4-dinitroanisole (DNAN) is known to undergo more facile microbial reduction to 2-amino-4-nitroanisole and 2,4-diaminoanisole under anaerobic conditions, and its environmental degradation pathways are well-documented [1]. This predicted difference in biodegradability suggests that the 2,6-isomer may persist longer in soil and aquatic environments.

Environmental Fate Biodegradation Risk Assessment

Optimal Procurement and Research Application Scenarios for 2,6-Dinitroanisole (CAS 3535-67-9)


Specialized Energetic Material Formulations Requiring Higher Melting Binder

In melt-cast explosive compositions where a higher melting point binder is desirable to improve thermal stability or processing latitude, 2,6-dinitroanisole (mp 118 °C) offers a quantifiable advantage over the more common 2,4-dinitroanisole (DNAN, mp 94–96 °C). The ~22–24 °C higher melting point of the 2,6-isomer, documented experimentally [1], enables formulations that remain solid at elevated ambient temperatures or that require a distinct melt-casting profile. This scenario is particularly relevant for insensitive munition (IM) development where precise control over phase behavior is critical.

Crystallographic and Solid-State Chemistry Studies of Regioisomeric Effects

The distinct crystal structure of 2,6-dinitroanisole—monoclinic, C2/c with unique lattice parameters [1]—makes it an essential comparator for fundamental studies investigating how nitro group substitution pattern influences solid-state packing, intermolecular interactions, and derived material properties. Researchers studying structure-property relationships in nitroaromatics should procure both 2,6- and 2,4-isomers to systematically assess regioisomeric effects on melting point, density, and mechanical sensitivity.

Electrochemical Mechanistic Studies and Radical Anion Generation

The well-characterized electrochemical reduction of 2,6-dinitroanisole and its derivatives to form specific anion radicals in DMSO-CH₃OH [1] provides a defined model system for investigating nitroaromatic radical chemistry. This makes the compound valuable for research into electron transfer mechanisms, environmental transformation pathways of energetic materials, and the development of electrochemical sensors for nitroaromatic detection.

Environmental Fate and Persistence Modeling for Nitroaromatic Contaminants

Given its predicted resistance to rapid aerobic biodegradation (BIOWIN ready biodegradability prediction: NO) [1], 2,6-dinitroanisole serves as a relevant model compound for assessing the environmental persistence of dinitroanisole isomers. It is particularly useful in comparative fate studies alongside the more readily degraded 2,4-isomer, aiding in the development of isomer-specific remediation strategies and environmental risk assessments for munitions-related sites.

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